5-(2-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine class, a scaffold known for diverse pharmacological activities, including antimicrobial, anticancer, and kinase inhibition. Its structure features a 2-chlorophenyl group at position 5, a methyl group at position 7, and a carboxamide moiety at position 4. The presence of the chlorophenyl substituent enhances lipophilicity and binding affinity to hydrophobic enzyme pockets, while the carboxamide group improves solubility and metabolic stability compared to ester derivatives .
Properties
IUPAC Name |
5-(2-chlorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2S/c1-7-11(13(16)20)12(8-4-2-3-5-9(8)15)18-10(19)6-21-14(18)17-7/h2-5,12H,6H2,1H3,(H2,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPNRWUBHIQRII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)CSC2=N1)C3=CC=CC=C3Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chlorobenzaldehyde with thiourea and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the thiazolo[3,2-a]pyrimidine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thiazolo[3,2-a]pyrimidine derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise in biological assays, potentially acting as an enzyme inhibitor or receptor modulator.
Medicine: Research suggests that the compound may have therapeutic potential, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological activity of thiazolo[3,2-a]pyrimidine derivatives is highly dependent on substituents at positions 2, 5, and 5. Below is a comparative analysis of key analogs:
Pharmacokinetic and Physicochemical Properties
- Carboxamide vs. Ester Derivatives : The target compound’s carboxamide group enhances metabolic stability compared to ethyl carboxylate analogs (e.g., C24), which are prone to esterase hydrolysis .
- Halogen Effects: 2-Chlorophenyl derivatives exhibit stronger antimicrobial activity than non-halogenated analogs, likely due to increased membrane permeability .
- Hydroxy and Sugar Moieties : Compounds with dihydroxybenzylidene (C24) or tetrahydroxypyranyl (Compound 23) substituents show improved water solubility and target specificity .
Key Research Findings
Antimicrobial Activity: The target compound’s Mannich base derivatives (e.g., 9e) demonstrate superior activity against E. coli and C. albicans compared to non-Mannich analogs, highlighting the importance of amine substituents .
Anticancer Potency : Compound 23’s tetrahydroxypyranyl group mimics sugar moieties, facilitating cellular uptake and ROS-mediated apoptosis in cancer cells .
Biological Activity
The compound 5-(2-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide has garnered attention due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a thiazolo[3,2-a]pyrimidine core, which is known for its pharmacological versatility. The presence of a chlorophenyl group enhances its biological activity, making it a subject of interest in medicinal chemistry.
Antitumor Activity
Recent studies have demonstrated that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. In particular:
- Cytotoxicity Assays : The compound has shown potent cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer) with IC50 values significantly lower than those of standard chemotherapeutics like Doxorubicin and 5-FU .
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| MCF-7 | 10.39 | 19.35 |
| HCT-116 | 6.90 | 11.26 |
| A549 | 14.34 | 23.47 |
The antitumor activity of This compound is attributed to several mechanisms:
- Inhibition of Kinases : It has been reported to inhibit p38α MAPK, a crucial pathway in cancer cell proliferation and survival .
- Induction of Apoptosis : The compound induces apoptosis in treated cells, evidenced by increased cell death compared to untreated controls .
- Cell Cycle Arrest : Studies indicate that the compound can cause cell cycle arrest at various phases (S phase in MCF-7 cells and G0-G1/G2-M phases in HCT-116 cells) .
Antimicrobial Activity
Beyond its antitumor properties, thiazolo[3,2-a]pyrimidine derivatives have exhibited antimicrobial effects:
- Antileishmanial Activity : Certain derivatives have shown potent activity against Leishmania species in vitro, highlighting their potential as anti-infective agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the presence of specific substituents on the thiazolo[3,2-a]pyrimidine scaffold significantly influences biological activity:
- The chlorophenyl group is crucial for enhancing antiproliferative activity.
- Variations in substituents at positions 5 and 6 have been linked to differing levels of cytotoxicity and selectivity towards cancerous versus normal cells .
Case Studies
Several studies illustrate the efficacy of this compound in various experimental settings:
- In Vitro Studies : Research demonstrated that compounds similar to 5-(2-chlorophenyl)-7-methyl... displayed IC50 values indicating strong cytotoxicity against multiple cancer cell lines with minimal toxicity to normal cells .
- Mechanistic Insights : Investigations into the molecular mechanisms revealed that these compounds can disrupt DNA integrity and induce apoptotic pathways in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
